4-cyano-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide
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Overview
Description
4-cyano-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide is a compound that features a benzamide core with a cyano group and a thiophene ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring, a sulfur-containing heterocycle, adds unique properties to the compound, making it a valuable subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide typically involves the following steps:
Cyanoacetylation of Amines: This step involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates.
Formation of the Benzamide Core: The cyanoacetamide derivatives are then reacted with appropriate reagents to form the benzamide core.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzamides or thiophene derivatives.
Scientific Research Applications
4-cyano-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-cyano-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide involves its interaction with specific molecular targets. The thiophene ring can interact with various biological receptors, while the cyano and benzamide groups can form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
4-cyano-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide is unique due to the combination of the cyano group, benzamide core, and thiophene ring. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
4-cyano-N-(3-hydroxy-3-thiophen-2-ylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c16-10-11-3-5-12(6-4-11)15(19)17-8-7-13(18)14-2-1-9-20-14/h1-6,9,13,18H,7-8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGKVGXOEIKTIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCNC(=O)C2=CC=C(C=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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